(5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane-2,4,6-trione core, substituted with a 4-methylphenyl group and a 4-[2-(4-nitrophenoxy)ethoxy]phenylmethylidene group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the diazinane-2,4,6-trione core through a cyclization reaction. This is followed by the introduction of the 4-methylphenyl group and the 4-[2-(4-nitrophenoxy)ethoxy]phenylmethylidene group through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to undergo various chemical transformations makes it a candidate for the development of new biochemical probes and tools for studying cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound may be used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-aminophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with an amino group instead of a nitro group.
(5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-chlorophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (5Z)-1-(4-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C26H21N3O7 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(5Z)-1-(4-methylphenyl)-5-[[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H21N3O7/c1-17-2-6-19(7-3-17)28-25(31)23(24(30)27-26(28)32)16-18-4-10-21(11-5-18)35-14-15-36-22-12-8-20(9-13-22)29(33)34/h2-13,16H,14-15H2,1H3,(H,27,30,32)/b23-16- |
InChI Key |
HZHPORFTCPQSNR-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O |
Origin of Product |
United States |
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